Ethyl 4-chloro-2,6-dimethylnicotinate
Overview
Description
Ethyl 4-chloro-2,6-dimethylnicotinate is a chemical compound with the molecular formula C10H12ClNO2 . It is a derivative of nicotinic acid, which is also known as vitamin B3 or niacin .
Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-2,6-dimethylnicotinate consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted at the 4-position with a chlorine atom, and at the 2 and 6 positions with methyl groups . An ethyl ester group is attached at the 3-position .Physical And Chemical Properties Analysis
Ethyl 4-chloro-2,6-dimethylnicotinate is a solid or liquid at room temperature . It has a molecular weight of 213.66 g/mol . The compound has a density of 1.176 g/cm^3, a boiling point of 265.6°C at 760 mmHg, and a flash point of 114.4°C .Scientific Research Applications
Asymmetric Bioreduction
Ethyl 4-chloro-2,6-dimethylnicotinate can be used in the asymmetric bioreduction process . Specifically, it can be transformed into optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE), which is a useful chiral building block for the synthesis of pharmaceuticals . This process is carried out under mild conditions and is highly stereoselective .
Synthesis of Pharmaceuticals
As mentioned above, the ®-CHBE produced from Ethyl 4-chloro-2,6-dimethylnicotinate is a valuable chiral building block in the synthesis of pharmaceuticals . It can be used to create a variety of drugs, although the specific drugs that use this compound are not mentioned in the source.
Research and Development
Ethyl 4-chloro-2,6-dimethylnicotinate is also used in research and development settings . It can be used to study its properties, reactions, and potential applications. This can lead to the discovery of new uses for this compound in various fields.
Industrial Manufacturing
This compound can be used in industrial manufacturing processes . While the specific processes are not detailed in the source, it’s likely that it’s used in the production of other chemicals or products.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-chloro-2,6-dimethylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)12-6(2)5-8(9)11/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTAWKCADOMPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286309 | |
Record name | ethyl 4-chloro-2,6-dimethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
70271-80-6 | |
Record name | 70271-80-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-chloro-2,6-dimethylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.